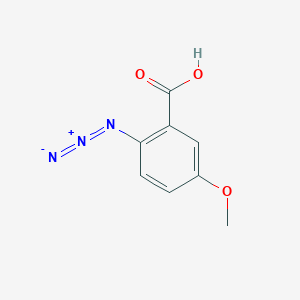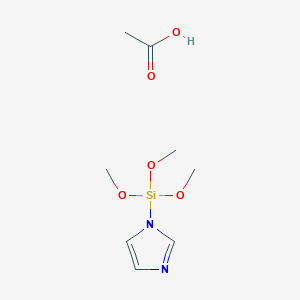
Benzoic acid, 2-azido-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-azido-5-methoxy- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. The compound features a benzoic acid core with an azido group at the 2-position and a methoxy group at the 5-position. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-azido-5-methoxy- typically involves the introduction of the azido group through diazotization followed by azidation. One common method is to start with 2-amino-5-methoxybenzoic acid, which undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then treated with sodium azide to form the azido compound .
Industrial Production Methods
Industrial production methods for benzoic acid, 2-azido-5-methoxy- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure safety and maximize yield. Continuous flow reactors are often employed to handle the hazardous nature of azides and to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-azido-5-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Diazotization: Sodium nitrite and hydrochloric acid at 0-5°C.
Azidation: Sodium azide.
Reduction: Hydrogen gas and palladium catalyst.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Benzoic acid, 2-azido-5-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-azido-5-methoxy- primarily involves its reactivity as an azide. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in click chemistry. The compound’s reactivity can be harnessed to modify biomolecules or create complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-azido-4-methoxy-
- Benzoic acid, 2-azido-3-methoxy-
- Benzoic acid, 2-azido-5-hydroxy-
Uniqueness
Benzoic acid, 2-azido-5-methoxy- is unique due to the specific positioning of the azido and methoxy groups, which influence its reactivity and the types of reactions it can undergo. The methoxy group at the 5-position can affect the electronic properties of the aromatic ring, making it distinct from other similar compounds.
Properties
CAS No. |
623586-42-5 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-azido-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-3-7(10-11-9)6(4-5)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
OIANFUXTOOMYIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)

![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane](/img/structure/B12584198.png)

![6-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-4-dodecyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12584212.png)

![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)

![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)
